2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic compounds containing heteroatoms. The complete systematic name "2,9-diazaspiro[5.5]undecan-3-one dihydrochloride" provides comprehensive structural information through its carefully constructed components. The prefix "2,9-diaza" indicates the presence of two nitrogen atoms located at positions 2 and 9 within the overall ring system, while "spiro[5.5]" designates the characteristic spiro junction connecting two six-membered rings, each containing five carbon atoms excluding the spiro carbon.
The nomenclature system for spirocyclic compounds, originally developed by Adolf von Baeyer in 1900 and subsequently refined by the International Union of Pure and Applied Chemistry, employs square brackets to indicate the number of atoms in each ring component. In this specific case, the [5.5] notation signifies that both rings contain five skeletal atoms in addition to the shared spiro atom, resulting in two equivalent six-membered rings. The "undecan" portion of the name reflects the total count of eleven skeletal atoms throughout the entire molecular framework, consistent with standard International Union of Pure and Applied Chemistry counting procedures for spirocyclic systems.
The structural representation of this compound reveals a quaternary carbon serving as the spiro atom, connecting two six-membered rings in a perpendicular arrangement characteristic of spiro compounds. The ketone functionality at position 3 introduces a carbonyl group that significantly influences the compound's chemical properties and reactivity patterns. The International Chemical Identifier representation provides precise structural encoding: InChI=1S/C9H16N2O.2ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;;/h10H,1-7H2,(H,11,12);2*1H, which captures both the organic base structure and the associated hydrochloride components.
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;;/h10H,1-7H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGPFVGPBPQCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride has been explored for its therapeutic properties , including:
- Antimicrobial Activity : Studies have shown that this compound exhibits potential antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates its efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Neurological Research
The compound has been investigated for its interaction with the GABA_A receptor , which plays a critical role in neurotransmission. It has shown promise as a competitive antagonist, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy .
Virology
Recent studies have highlighted the compound's inhibitory activity against the Dengue virus type 2 (DENV2) , indicating its potential as a lead compound for antiviral drug development . This aspect is particularly relevant given the global health impact of dengue fever.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of diazaspiro compounds demonstrated that modifications to the nitrogen atoms could enhance their antibacterial properties. The findings suggest that specific substitutions can lead to increased efficacy against resistant bacterial strains.
Case Study 2: GABA_A Receptor Antagonism
Research published in medicinal chemistry journals indicates that certain diazaspiro derivatives exhibit low cellular membrane permeability while maintaining high binding affinity to GABA_A receptors. This characteristic is critical for developing drugs targeting central nervous system disorders .
Mechanism of Action
The mechanism of action of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
2,8-Diazaspiro[5.5]undecan-3-one Dihydrochloride (CAS: 1609409-15-5)
- Molecular Formula : C₉H₁₈Cl₂N₂O.
- Molecular Weight : 241.16 g/mol .
- Purity : >98.00% .
- Storage : Requires -80°C for 6-month stability .
3-Benzyl-3-azaspiro[5.5]undecane Hydrochloride (CAS: 1085-84-3)
Derivatives with Functional Modifications
tert-Butyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate Hydrochloride (CAS: 1023301-88-3)
- Molecular Formula : C₁₄H₂₇ClN₂O₂.
- Molecular Weight : 290.83 g/mol .
- Key Differences : Incorporates a tert-butyl carbamate group, improving solubility and serving as a protective group in peptide synthesis.
- Applications : Intermediate in drug discovery, particularly for diabetes therapeutics .
2-Methyl-2,9-Diazaspiro[5.5]undecan-3-one Dihydrochloride (CAS: N/A)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Biological Activity | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride | 1390654-19-9 | C₉H₁₆Cl₂N₂O | 255.18 | ER stress inducer (glioma) | 95.0% | -20°C (1 month) |
| 2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride | 1609409-15-5 | C₉H₁₈Cl₂N₂O | 241.16 | Research use | >98.00% | -80°C (6 months) |
| 3-Benzyl-3-azaspiro[5.5]undecane hydrochloride | 1085-84-3 | C₁₆H₂₄N₂·HCl | 272.84 | Chemokine receptor antagonist | N/A | N/A |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride | 1023301-88-3 | C₁₄H₂₇ClN₂O₂ | 290.83 | Diabetes drug intermediate | High | Custom specifications |
Research and Development Considerations
- Synthetic Challenges : Spiro compounds require precise control over ring closure and stereochemistry, as seen in automated synthesis platforms .
- Scalability: Patented methods for triazaspiro derivatives highlight the importance of non-solvate crystal forms for large-scale production .
- Safety : While most analogues lack significant hazards, rigorous purity testing (e.g., COA and SDS compliance) is essential .
Biological Activity
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is a novel compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. Characterized by the presence of two nitrogen atoms in a diaza configuration, this compound exhibits significant pharmacological promise, particularly in the fields of antiviral and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . The dihydrochloride form enhances its solubility in biological systems, which is crucial for its application in medicinal chemistry.
Research indicates that this compound interacts with various biological receptors and enzymes, potentially modulating their activity. The exact mechanisms are still under investigation; however, studies suggest that it may inhibit key enzymes involved in disease pathways, thus exhibiting therapeutic effects.
Antiviral Activity
One of the most notable applications of this compound is its inhibitory activity against Dengue Virus Type 2 (DENV2). In experimental studies, derivatives of this compound demonstrated significant antiviral activity with effective concentrations (EC50) ranging from 11.43 μM to 20.77 μM against DENV2 . This positions it as a potential candidate for developing treatments for dengue fever.
Anticancer Potential
The compound has also been explored for its anticancer properties. It has been shown to inhibit geranylgeranyltransferase I (GGTase I), an enzyme implicated in cancer cell proliferation. This inhibition leads to the downregulation of oncogenic pathways involving YAP1 and TAZ, making it a candidate for therapeutic applications against hyperproliferative disorders such as cancer .
Comparative Biological Activity
A comparison of this compound with similar compounds reveals variations in biological activity:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| 1,4-Diazaspiro[5.5]undecan-3-one | Not Available | Moderate anticancer activity | Different nitrogen placements |
| 3,9-Diazaspiro[5.5]undecane | Not Available | Limited antiviral activity | Additional functional groups |
| 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | Not Available | Potentially different pharmacokinetics | Oxygen atom integrated |
This table illustrates the unique characteristics of this compound that contribute to its distinct biological profile.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Dengue Virus Study : A study focused on the compound's interaction with DENV2 showed that derivatives with specific substitutions had lower EC50 values, indicating higher potency against the virus .
- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited GGTase I activity in cancer cell lines, leading to decreased cell proliferation rates .
Preparation Methods
Step 1: Formation of 1-Nitromethylcyclohexylamine Hydrochloride
- Reagents : Cyclohexanone, nitromethane, ammonia water, hydrochloric acid.
- Conditions :
- Nitromethane and ammonia water are mixed at low temperature (-10 °C to 5 °C).
- Cyclohexanone is added at room temperature to react and form 1-nitromethylcyclohexylamine.
- Excess hydrochloric acid (2-3 equivalents relative to cyclohexanone) is added to convert the amine to its hydrochloride salt.
- Notes : The molar ratio of cyclohexanone to ammonia water to nitromethane is typically 1:1-4.5:1 to optimize yield.
Step 2: Catalytic Hydrogenation to 1-Aminomethylcyclohexylamine Dihydrochloride
- Reagents : 1-Nitromethylcyclohexylamine hydrochloride, palladium on carbon catalyst (5-10% Pd/C), hydrogen gas.
- Conditions :
- Hydrogenation is carried out under mild pressure (0.1-0.4 MPa) at 20-60 °C.
- The reaction converts the nitro group to an amine, yielding the diamine dihydrochloride salt.
Step 3: Cyclization to 2,9-Diazaspiro[5.5]undecan-3-one
- Reagents : 1-Aminomethylcyclohexylamine dihydrochloride, halogen acetyl halide (e.g., bromoacetyl bromide), inorganic strong base (NaOH or KOH), inorganic weak base (NaHCO3 or KHCO3).
-
- The diamine dihydrochloride is dissolved in aqueous base under nitrogen atmosphere.
- The halogen acetyl halide is added dropwise at low temperature (-5 °C to 5 °C).
- After initial reaction, the mixture is warmed to room temperature and stirred for 10 hours.
- Further heating at 60-80 °C for 3-5 hours promotes ring closure to form the spirocyclic ketone.
- The product is extracted with ethyl acetate and purified by recrystallization from dichloromethane/n-heptane mixture.
Yields and Purity : Yields range from 79% to 81% with purity above 99% by HPLC.
Reaction Parameters and Optimization
| Step | Parameter | Value/Range | Notes |
|---|---|---|---|
| 1 | Temperature (mixing ammonia + nitromethane) | -10 °C to 5 °C | Controls rate and selectivity |
| 1 | Reaction temperature (with cyclohexanone) | Room temperature | Mild conditions to prevent side reactions |
| 1 | Molar ratio (cyclohexanone:ammonia:nitromethane) | 1.0 : 1.0-4.5 : 1.0 | Excess ammonia improves conversion |
| 1 | Excess HCl equivalents | 2-3 equivalents | Ensures complete salt formation |
| 2 | Catalyst | 5% or 10% Pd/C | Efficient hydrogenation catalyst |
| 2 | Hydrogen pressure | 0.1-0.4 MPa | Mild pressure for safe reaction |
| 2 | Temperature | 20-60 °C | Optimal for hydrogenation |
| 3 | Base (strong) | NaOH or KOH | Dissociates diamine dihydrochloride |
| 3 | Base (weak) | NaHCO3 or KHCO3 | Neutralizes acid, facilitates cyclization |
| 3 | Temperature (addition of halogen acetyl halide) | -5 °C to 5 °C | Controls reaction rate and selectivity |
| 3 | Stirring time (room temp) | 10 hours | Ensures completion of initial reaction |
| 3 | Heating for ring closure | 60-80 °C for 3-5 hours | Completes cyclization |
Research Findings and Notes
- The use of a nitrogen atmosphere during base addition and cyclization prevents oxidation and side reactions.
- The stepwise addition of strong and weak bases is critical to control pH and reaction progression.
- TLC monitoring is employed to confirm the complete conversion of intermediates.
- Extraction and recrystallization steps are optimized to maximize purity and yield.
- The method is scalable, demonstrated by gram to multi-gram scale reactions with consistent results.
Summary Table of Preparation Method
| Step | Reactants | Conditions | Product/Intermediate | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| 1 | Cyclohexanone + NH3 + Nitromethane + HCl | -10 to 25 °C, aqueous medium | 1-Nitromethylcyclohexylamine hydrochloride | N/A | N/A |
| 2 | Intermediate + Pd/C + H2 | 20-60 °C, 0.1-0.4 MPa H2 | 1-Aminomethylcyclohexylamine dihydrochloride | N/A | N/A |
| 3 | Diamine dihydrochloride + Bromoacetyl bromide + NaOH + NaHCO3 | -5 to 80 °C, nitrogen atmosphere | This compound | 79-81 | >99 |
This detailed preparation method is based on a comprehensive patent (CN112094241B) describing the synthesis of diazaspiro compounds closely related to this compound, supplemented by analogous synthetic strategies reported in medicinal chemistry literature for spirocyclic amines. The method ensures high purity and yield suitable for pharmaceutical and research applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,9-diazaspiro[5.5]undecan-3-one dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is often synthesized via spirocyclic ring formation using tert-butyl-protected intermediates, followed by deprotection and hydrochloride salt formation. For example, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 173405-78-2) is a key precursor that can be hydrolyzed under acidic conditions to yield the free base, which is then treated with HCl to form the dihydrochloride salt . Purity optimization involves chromatographic purification (e.g., reverse-phase HPLC) and rigorous characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation combines spectroscopic techniques (NMR, IR) and X-ray crystallography. For instance, spirocyclic rigidity can be confirmed by observing distinct H NMR splitting patterns due to restricted rotation . Crystallographic data for related spirocyclic compounds (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) provide reference metrics for bond angles and torsional strain .
Q. What are the primary in vitro applications of this compound in biological research?
- Methodological Answer : The compound is primarily used to induce endoplasmic reticulum (ER) stress in glioma cell models. A high-throughput screen utilizing a GRP78 biosensor identified its ability to activate the unfolded protein response (UPR), making it a tool for studying ER stress-mediated apoptosis . Dose-response curves in 2D vs. 3D cell cultures are recommended to assess cytotoxicity thresholds .
Advanced Research Questions
Q. How does this compound modulate ER stress pathways, and what orthogonal assays validate its mechanism?
- Methodological Answer : The compound triggers ER stress by disrupting Ca homeostasis, leading to UPR activation. Orthogonal validation includes:
- GRP78/CHOP Western blotting to confirm protein-level upregulation.
- XBP-1 splicing assays using RT-PCR to detect spliced isoforms.
- Thapsigargin cross-comparison to differentiate SERCA inhibition from novel mechanisms .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced ER stress induction?
- Methodological Answer : Key SAR findings include:
- Spirocyclic rigidity : Modifying the spiro ring size (e.g., 5.5 vs. 4.5) alters ER stress potency.
- N-substitution : Tert-butyl carbamates (e.g., CAS: 173405-78-2) improve solubility but reduce bioavailability, necessitating prodrug strategies .
- Dihydrochloride salt formation : Enhances stability but may require counterion optimization for cellular uptake .
Q. How do researchers address contradictions in cytotoxicity data between 2D and 3D glioma models?
- Methodological Answer : Discrepancies arise from differential drug penetration and microenvironmental stress in 3D spheroids. Mitigation strategies include:
- Multicellular tumor spheroid (MCTS) assays with viability markers (e.g., ATP luminescence).
- Pharmacokinetic profiling using LC-MS to quantify intracellular accumulation .
- Hypoxia markers (e.g., HIF-1α staining) to correlate cytotoxicity with metabolic stress .
Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?
- Methodological Answer : Impurity profiling involves:
- UHPLC-MS/MS with a C18 column and 0.1% formic acid mobile phase for separation.
- Forced degradation studies (heat, light, pH extremes) to identify labile byproducts.
- NMR spike tests using reference standards (e.g., tert-butyl derivatives) to confirm absence of protecting group residues .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported ER stress activation thresholds across studies?
- Methodological Answer : Variability often stems from cell line-specific UPR sensitivity. A standardized approach includes:
- Dose normalization to GRP78 expression baselines.
- Cross-validation with ER stress inhibitors (e.g., 4-phenylbutyrate).
- Meta-analysis of public RNA-seq datasets (e.g., GEO) to identify confounding factors like off-target kinase inhibition .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer : Key protocols include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
